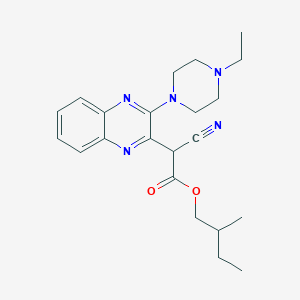
2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoxaline ring, a cyano group, and a piperazine moiety, suggest various biological activities that warrant detailed exploration. The molecular formula of this compound is C21H27N5O2, with a molecular weight of 381.48 g/mol .
The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The quinoxaline ring and piperazine moiety may modulate enzyme activity and receptor interactions, influencing metabolic pathways. Preliminary studies indicate its potential role in regulating blood glucose levels and improving insulin sensitivity, making it a candidate for diabetes-related therapeutic applications .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antidiabetic Effects : The compound has shown promise in modulating insulin sensitivity and glucose metabolism, suggesting potential applications in diabetes treatment.
- Antimicrobial Properties : Similar compounds within the quinoxaline family have demonstrated antibacterial and antifungal activities, indicating that this compound may share these properties .
- Anticancer Activity : Preliminary evaluations suggest that derivatives of quinoxaline can inhibit cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)propanoate | Similar structure with propanoate group | Variations in biological activity due to functional group differences |
| 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)butanoate | Similar structure with butanoate group | Different chemical properties influenced by chain length |
These comparisons illustrate how variations in functional groups can affect the biological properties of related compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of quinoxaline derivatives, revealing significant insights into their biological activities:
- Antimicrobial Evaluation : A study evaluated various quinoline derivatives for their antibacterial properties against common pathogens, suggesting that structural modifications can enhance efficacy .
- Cancer Cell Inhibition : Research on quinoxaline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Inflammation Modulation : Investigations into the anti-inflammatory effects of similar compounds revealed mechanisms involving the inhibition of nitric oxide production in macrophages, highlighting potential therapeutic applications for inflammatory diseases .
Propiedades
IUPAC Name |
2-methylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-4-16(3)15-29-22(28)17(14-23)20-21(27-12-10-26(5-2)11-13-27)25-19-9-7-6-8-18(19)24-20/h6-9,16-17H,4-5,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDICPYKECYOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













